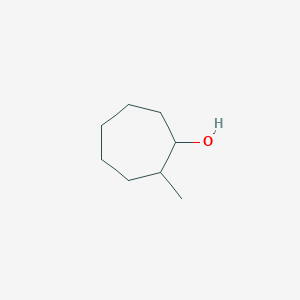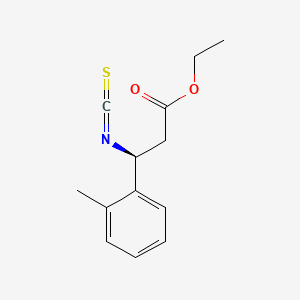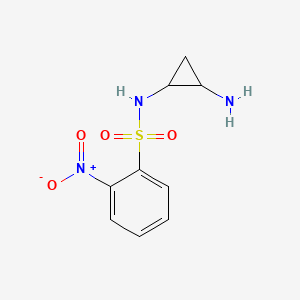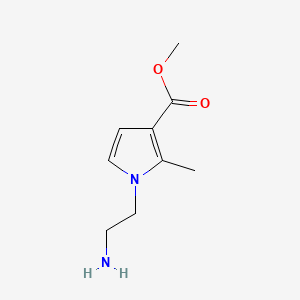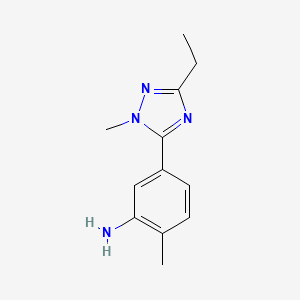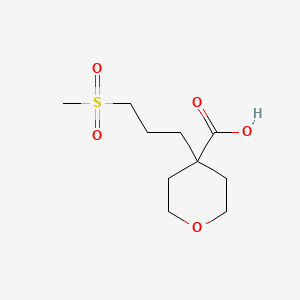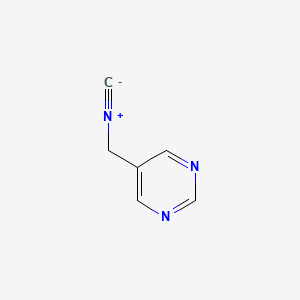![molecular formula C13H14N2O3 B13620142 2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an oxan-4-yl group and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions . The oxan-4-yl group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced via oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve efficient synthesis . Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .
科学的研究の応用
作用機序
The mechanism of action of 2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions result in the observed biological effects, such as anti-inflammatory and antiviral activities .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the oxan-4-yl group.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar to the target compound but without the oxan-4-yl group.
Uniqueness
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug development and other applications .
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-11(9-4-7-18-8-5-9)14-10-3-1-2-6-15(10)12/h1-3,6,9H,4-5,7-8H2,(H,16,17) |
InChIキー |
YWQXHZDMROSXHW-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=C(N3C=CC=CC3=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



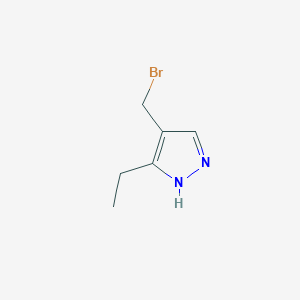
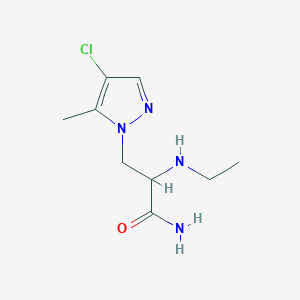
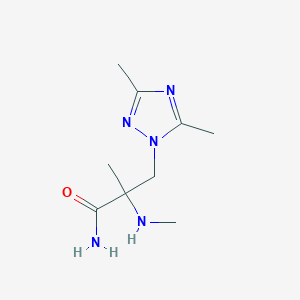
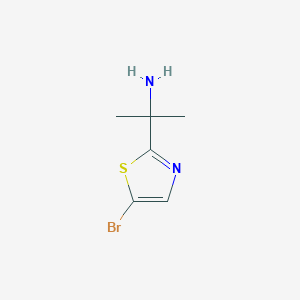
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
